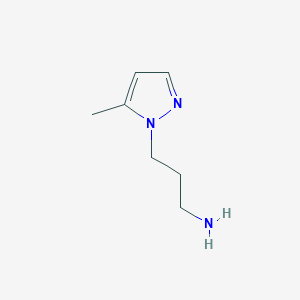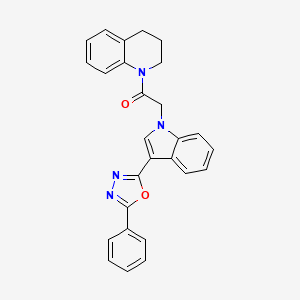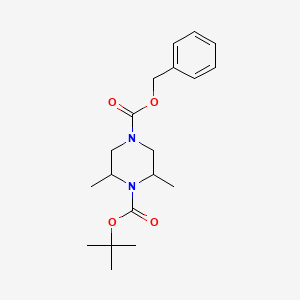
1-cyclopropyl-4-((1-(2-(3-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-4-((1-(2-(3-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(2-(3-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(2-(3-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Azetidine Derivatives in Chemical Synthesis
- Functional Derivatives of Azetidines : Azetidine derivatives, like the one , have been explored for their potential in chemical synthesis. For example, the sodium methoxide-catalyzed cyclization of certain precursors can produce azetidine derivatives with potential applications in various chemical syntheses (Chen et al., 1967).
Cyclopropyl Groups in Antitumor Agents
- Bioreductively Activated Antitumor Agents : Compounds with a cyclopropyl group, similar to the structure of interest, have shown promise as antitumor agents. For instance, certain cyclopropylindoloquinones have exhibited cytotoxicity against hypoxic cells, suggesting their potential in cancer treatment (Naylor et al., 1997).
Tubulin-Targeting Antitumor Agents
- Tubulin-Targeting Compounds : Azetidinone derivatives have been studied for their role in targeting tubulin, a protein essential in cell division, making them relevant in cancer research. Some compounds have shown potent antiproliferative properties and could be potential candidates for clinical development (Greene et al., 2016).
Potential Anticancer Activity
- In Vitro and In Silico Anticancer Evaluation : Certain azetidin-2-one derivatives have been evaluated for potential anticancer activity, showing selectivity to neoplastic cells and inducing apoptosis, highlighting their possible use as anticancer agents (Olazarán et al., 2017).
Oxazolidinone Antibacterial Agents
- Novel Antibacterial Agents : Oxazolidinones, a class of antimicrobial agents with a mechanism of bacterial protein synthesis inhibition, have shown significant antibacterial activities against various pathogens. This research area could be relevant to the compound due to structural similarities (Zurenko et al., 1996).
Radical Cyclization in Chemical Synthesis
- Radical Cyclisations of Methylenecyclopropyl Azetidinones : Research on the radical cyclization of methylenecyclopropyl azetidinones has led to the synthesis of novel tricyclic β-lactams, a development that could have implications in chemical synthesis and drug discovery (Penfold et al., 2000).
Novel Antimicrobial Agents
- Antimicrobial Activity of Azetidin-2-ones : Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial activity, showing potent activity against several microbes, suggesting their potential as a new class of antimicrobial agents (Halve et al., 2007).
特性
IUPAC Name |
1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-8-18(10-20(24)23(14)15-6-7-15)28-19-11-22(12-19)21(25)13-27-17-5-3-4-16(9-17)26-2/h3-5,8-10,15,19H,6-7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIFLYDCFWHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)COC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-((1-(2-(3-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)
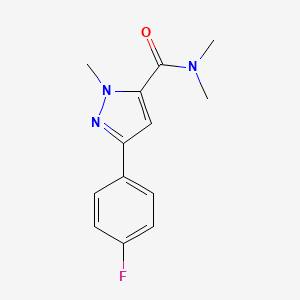
![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2858052.png)

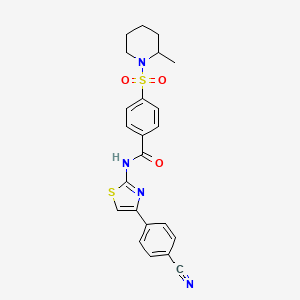
![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)
![methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate](/img/structure/B2858058.png)

